

# VR23 Compound (CAS 1624602-30-7): A Technical Whitepaper

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## Compound of Interest

Compound Name: VR23

Cat. No.: B15567789

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## Abstract

**VR23** is a novel, potent, and selective small molecule inhibitor of the 20S proteasome, demonstrating significant promise in preclinical studies for both oncology and inflammatory conditions. With a unique quinoline-sulfonyl hybrid structure, **VR23** exhibits a distinct mechanism of action compared to other proteasome inhibitors. This document provides a comprehensive technical overview of **VR23**, including its physicochemical properties, mechanism of action, key experimental data, and relevant protocols to support further research and development.

## Introduction

The proteasome is a critical cellular complex responsible for protein degradation, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its clinical validation as a therapeutic target in oncology has led to the development of several proteasome inhibitors. **VR23** (CAS: 1624602-30-7) has emerged as a structurally distinct proteasome inhibitor with a favorable preclinical profile, demonstrating potent anticancer and anti-inflammatory activities.<sup>[1][2]</sup> This guide synthesizes the available technical data on **VR23** to serve as a resource for the scientific community.

## Physicochemical Properties

**VR23**, with the chemical formula C19H16ClN5O6S and a molecular weight of 477.9 g/mol, is a white solid.[3][4] Its chemical name is 7-Chloro-4-[4-[(2,4-dinitrophenyl)sulfonyl]-1-piperazinyl]quinoline.[3]

Table 1: Solubility of **VR23**[5]

Solvent	Solubility (25°C)
DMSO	31 mg/mL (64.86 mM)
Water	5 mg/mL (10.46 mM)
Ethanol	Insoluble

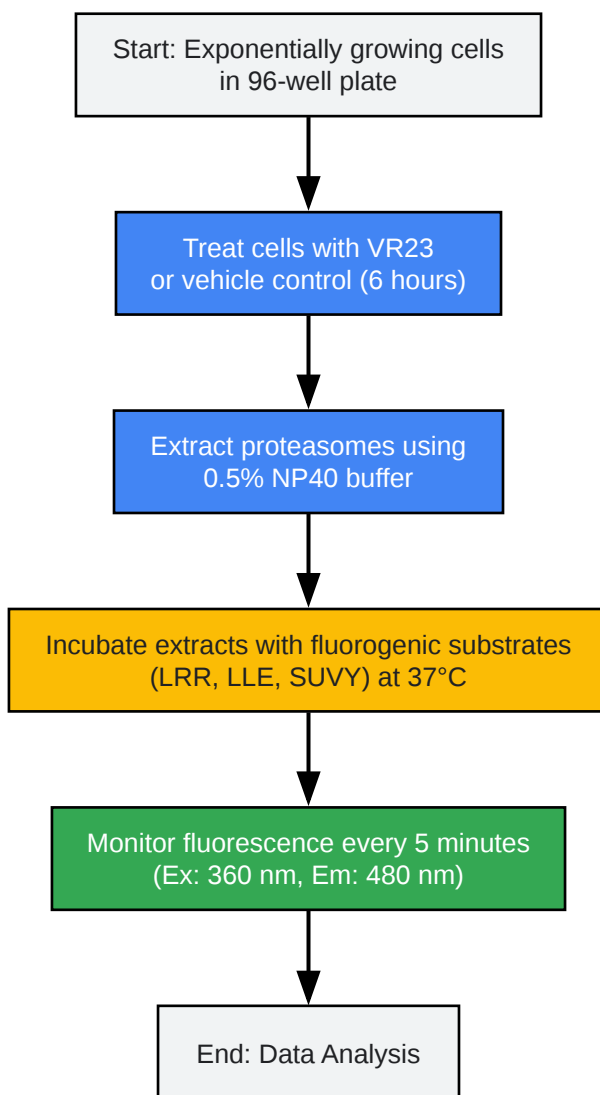
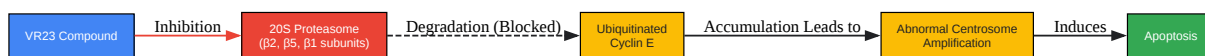
Note: For in vivo oral administration, a homogeneous suspension can be prepared in CMC-NA at  $\geq 5$ mg/mL.[5]

## Mechanism of Action

**VR23** is a potent inhibitor of the 20S proteasome, targeting its proteolytic subunits.[3] It exhibits high selectivity for the trypsin-like ( $\beta 2$ ) subunit, with cross-reactivity towards the chymotrypsin-like ( $\beta 5$ ) and caspase-like ( $\beta 1$ ) subunits at higher concentrations.[3] This inhibition of proteasomal activity leads to the accumulation of ubiquitinated proteins within the cell.[5]

A key mechanistic feature of **VR23** in cancer cells is the accumulation of ubiquitinated cyclin E.[2] This accumulation leads to abnormal centrosome amplification, ultimately triggering apoptosis and selectively killing cancer cells with minimal effect on non-cancerous cells.[2]

## Signaling Pathway of VR23-Induced Apoptosis



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